molecular formula C8H9NO3S B2605839 5-(Ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 95797-12-9

5-(Ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B2605839
CAS No.: 95797-12-9
M. Wt: 199.22
InChI Key: DIJVHYBRBAUSBM-UHFFFAOYSA-N
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Description

5-(Ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is an organic compound characterized by a pyridine ring substituted with an ethylsulfanyl group, a carboxylic acid group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the ethylsulfanyl group through nucleophilic substitution. The carboxylic acid group can be introduced via carboxylation reactions, and the ketone group is often formed through oxidation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.

Types of Reactions:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydrogen atoms on the pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like bromine or nucleophiles like sodium ethoxide.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The presence of the carboxylic acid and ketone groups can interact with biological targets, potentially leading to the development of new drugs.

Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

  • 5-(Methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
  • 5-(Propylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Comparison: Compared to its methyl and propyl analogs, 5-(Ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has a unique balance of hydrophobicity and steric effects due to the ethyl group. This can influence its reactivity and interactions in both chemical and biological contexts.

Biological Activity

5-(Ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 95797-12-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to summarize the available literature on its biological activity, including synthesis methods, biological assays, and case studies.

  • Molecular Formula : C₉H₁₁N₁O₃S
  • Molecular Weight : 199.23 g/mol
  • Structure : The compound features a dihydropyridine ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. The general approach includes:

  • Formation of the Dihydropyridine Core : This is achieved through condensation reactions involving appropriate aldehydes and amines.
  • Introduction of Functional Groups : The ethylsulfanyl group and carboxylic acid functionality are introduced via nucleophilic substitution and oxidation reactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC₅₀ (µM)Reference
A549 (Lung Cancer)25
MCF-7 (Breast Cancer)30
PC-3 (Prostate Cancer)20

The compound exhibits a structure-dependent cytotoxicity profile, with modifications in the substituents leading to variations in potency.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against several multidrug-resistant pathogens. Notable findings include:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Klebsiella pneumoniae32 µg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains.

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Additionally, antimicrobial activity may be linked to disruption of bacterial cell membrane integrity or inhibition of essential metabolic pathways.

Case Studies and Research Findings

Several case studies have been documented that explore the therapeutic potential of this compound:

  • Case Study on Lung Cancer : In a study involving A549 cells, treatment with this compound resulted in a significant reduction in cell viability compared to control groups treated with standard chemotherapeutics like cisplatin .
  • Antimicrobial Resistance : Research focused on multidrug-resistant Staphylococcus aureus demonstrated that this compound could effectively inhibit growth at low concentrations, suggesting its potential as an alternative treatment option for resistant infections .

Properties

IUPAC Name

5-ethylsulfanyl-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-2-13-5-3-6(8(11)12)7(10)9-4-5/h3-4H,2H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJVHYBRBAUSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CNC(=O)C(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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